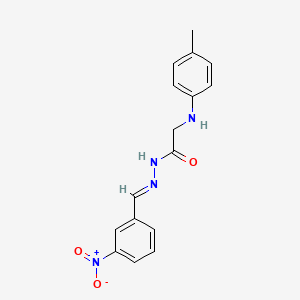
N'-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is an organic compound that belongs to the class of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar hydrazones are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the product, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Cleavage of the hydrazone linkage to form the corresponding aldehyde and hydrazine.
Substitution: Introduction of various substituents onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes or receptors. The nitro group and hydrazone linkage may play crucial roles in these interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-Nitrobenzylidene)-2-(4-aminophenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-chlorophenyl)acetohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is unique due to the presence of the 4-toluidino group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Propiedades
Fórmula molecular |
C16H16N4O3 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
2-(4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+ |
Clave InChI |
RQPDFCXYLDXGQZ-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970901.png)

![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)
![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)
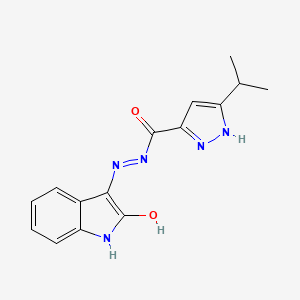

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11970939.png)
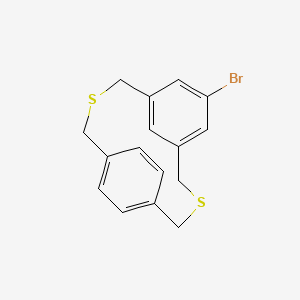
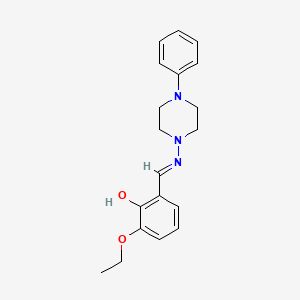
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11970949.png)
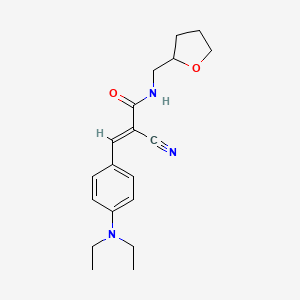
![4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide](/img/structure/B11970961.png)

